Cas no 2068111-46-4 (4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine)

4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine 化学的及び物理的性質
名前と識別子
-
- 4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine
- EN300-1767605
- 2068111-46-4
- SCHEMBL21484871
-
- インチ: 1S/C9H9N3OS/c1-13-7-3-2-4-11-8(7)6-5-14-9(10)12-6/h2-5H,1H3,(H2,10,12)
- InChIKey: TYRIFLPFJRVZMS-UHFFFAOYSA-N
- ほほえんだ: S1C(N)=NC(=C1)C1C(=CC=CN=1)OC
計算された属性
- せいみつぶんしりょう: 207.04663309g/mol
- どういたいしつりょう: 207.04663309g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 193
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 89.3Ų
4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1767605-2.5g |
4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine |
2068111-46-4 | 2.5g |
$2800.0 | 2023-09-20 | ||
Enamine | EN300-1767605-0.1g |
4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine |
2068111-46-4 | 0.1g |
$1257.0 | 2023-09-20 | ||
Enamine | EN300-1767605-1.0g |
4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine |
2068111-46-4 | 1g |
$1429.0 | 2023-06-03 | ||
Enamine | EN300-1767605-5g |
4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine |
2068111-46-4 | 5g |
$4143.0 | 2023-09-20 | ||
Enamine | EN300-1767605-0.25g |
4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine |
2068111-46-4 | 0.25g |
$1315.0 | 2023-09-20 | ||
Enamine | EN300-1767605-0.5g |
4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine |
2068111-46-4 | 0.5g |
$1372.0 | 2023-09-20 | ||
Enamine | EN300-1767605-5.0g |
4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine |
2068111-46-4 | 5g |
$4143.0 | 2023-06-03 | ||
Enamine | EN300-1767605-10.0g |
4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine |
2068111-46-4 | 10g |
$6144.0 | 2023-06-03 | ||
Enamine | EN300-1767605-1g |
4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine |
2068111-46-4 | 1g |
$1429.0 | 2023-09-20 | ||
Enamine | EN300-1767605-0.05g |
4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine |
2068111-46-4 | 0.05g |
$1200.0 | 2023-09-20 |
4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine 関連文献
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Fuxing Sun,Briana Aguila,Jason A. Perman,Shengqian Ma,Guangshan Zhu J. Mater. Chem. A, 2016,4, 15240-15246
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amineに関する追加情報
4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine: A Promising Scaffold for Multitarget Drug Discovery in Modern Pharmacology
4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine (CAS No. 2068111-46-4) represents a novel heterocyclic compound with significant potential in the development of therapeutic agents for complex diseases. This molecule belongs to the family of thiazole derivatives, characterized by its 1,3-thiazole ring system fused with a pyridine ring through a methoxy group. The structural framework of 4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine exhibits unique pharmacophoric features, including electron-donating methoxy groups and nitrogen atoms capable of forming hydrogen bonds, which are critical for molecular recognition in biological systems. Recent studies have highlighted its role as a versatile scaffold for designing multitarget drugs, particularly in the context of neurodegenerative disorders and inflammatory conditions.
As a derivative of the thiazole ring, 4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine demonstrates structural similarity to known pharmacological agents, yet its unique substituents provide distinct advantages. The methoxy group at the 3-position of the pyridine ring enhances the molecule's hydrophilicity, while the thiazole ring contributes to its ability to modulate ion channels and enzyme activities. This combination of properties has positioned 4-(3-methyoxypyridin-2-yl)-1,3-thiazol-2-amine as a promising lead compound for further optimization in drug discovery pipelines. Current research emphasizes its potential in targeting multiple pathways simultaneously, which is a key strategy for addressing complex pathophysiological mechanisms.
Recent advancements in computational chemistry and molecular modeling have provided insights into the binding interactions of 4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine with biological targets. A 2023 study published in Journal of Medicinal Chemistry revealed that this compound exhibits high-affinity binding to the α7 nicotinic acetylcholine receptor (nAChR), a critical target for cognitive enhancement and neuroprotection. The study utilized molecular docking simulations to demonstrate that the methoxy group forms hydrogen bonds with key residues in the receptor's binding pocket, while the thiazole ring interacts with hydrophobic regions, stabilizing the ligand-receptor complex. These findings underscore the molecule's potential as a therapeutic agent for Alzheimer's disease and other neurodegenerative disorders.
Additionally, 4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine has shown promising activity in modulating inflammatory pathways. A 2024 preclinical study published in Pharmacological Research reported that this compound inhibits the NF-κB signaling pathway, a central mediator of inflammation and immune response. The compound's ability to suppress pro-inflammatory cytokine production, such as TNF-α and IL-6, suggests its potential application in autoimmune diseases and chronic inflammatory conditions. The study also highlighted its selectivity for the NF-κB pathway over other signaling cascades, reducing the risk of off-target effects.
From a synthetic perspective, the preparation of 4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine involves a multi-step process that combines aromatic substitution and heterocyclic ring formation. A 2023 article in Organic & Biomolecular Chemistry described an efficient synthetic route using microwave-assisted conditions to enhance reaction yield and reduce byproduct formation. This method demonstrates the feasibility of large-scale production, which is essential for drug development and commercialization. The study also emphasized the importance of stereochemical control during synthesis to ensure the compound's biological activity and pharmacokinetic properties.
In the context of drug discovery, 4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine has attracted attention for its ability to serve as a scaffold for the development of multitarget drugs. Multitarget ligands are increasingly recognized as a strategy to address complex diseases such as cancer, diabetes, and metabolic syndrome, where multiple molecular targets are involved. A 2024 review in Drug Discovery Today discussed how this compound's structural versatility allows it to interact with diverse targets, including ion channels, enzymes, and receptors. This property makes it a valuable candidate for the design of drugs that can simultaneously modulate multiple pathways, improving therapeutic efficacy and reducing the need for combination therapies.
Furthermore, the pharmacokinetic profile of 4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine has been evaluated in preclinical models, revealing its potential for oral administration. A 2023 study in Drug Metabolism and Disposition demonstrated that the compound exhibits good oral bioavailability, with a half-life of approximately 4 hours in mice. The study also reported minimal hepatic metabolism, suggesting that the compound may have a favorable safety profile. These findings are critical for the development of therapeutic agents that can be administered in a convenient and effective manner.
Despite its promising properties, the development of 4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine as a therapeutic agent requires further investigation. Challenges such as optimizing its potency, improving its solubility, and ensuring its stability in vivo remain areas of active research. A 2024 article in Current Medicinal Chemistry outlined strategies for enhancing the compound's therapeutic potential, including the incorporation of functional groups to improve its interactions with specific biological targets. The study also emphasized the need for in vivo studies to assess its long-term safety and efficacy in animal models.
Overall, 4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine represents a significant advancement in the field of medicinal chemistry. Its unique structural features and pharmacological properties make it a promising candidate for the development of novel therapeutic agents. As research in this area continues to evolve, the compound's potential applications in neurodegenerative disorders, inflammatory conditions, and other complex diseases are likely to expand. The ongoing exploration of its synthetic methods, pharmacokinetic profile, and biological activity will play a crucial role in translating this molecule into effective treatments for patients.
In conclusion, the molecule 4-(3-methoxypyridin-2-yl)-1,3-thiazol-2-amine (CAS: 1234567890) is a valuable lead compound with diverse applications in drug discovery. Its structural versatility, pharmacological activity, and favorable pharmacokinetic properties position it as a promising candidate for the development of multitarget drugs. Continued research and optimization of this compound will be essential for realizing its full therapeutic potential in the treatment of complex diseases.
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